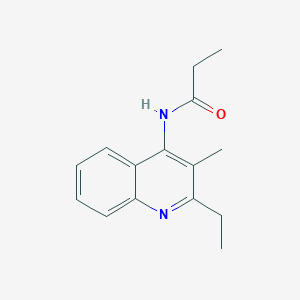![molecular formula C18H21ClFN5O B5571612 6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C18H21ClFN5O and its molecular weight is 377.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.1418662 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipsychotic Potential
A study by Raviña et al. (2000) explored conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, evaluating their potential as antipsychotic agents. These compounds included variations with 4-(p-fluorobenzoyl)piperidine and 4-(6-fluorobenzisoxazolyl)piperidine moieties, showing selectivity for 5-HT(2A) receptors and suggesting effectiveness as antipsychotic drugs (Raviña et al., 2000).
Anti-Cancer Activity
Hammam et al. (2005) reported the synthesis of novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity. The study involved the creation of derivatives including pyrazole and pyrimidine thione, showing anticancer activity against human cancer cell lines at low concentrations (Hammam et al., 2005).
Dopamine Reuptake Inhibitor
Haka and Kilbourn (1990) focused on the synthesis of GBR 12909, a specific inhibitor of dopamine reuptake. This compound, containing a fluoro-derivative, was prepared for high-affinity inhibition and evaluated for its potential applications (Haka & Kilbourn, 1990).
Antihistaminic Activity
Gadhave et al. (2012) synthesized N1-Alkyl–2(N4- Alkyl/Aryl piperazinyl methyl) Benzimidazole derivatives and evaluated them for their antihistaminic potential. These compounds, including fluoro derivatives, were tested for their effectiveness in allergic diseases due to their low toxicities (Gadhave et al., 2012).
Antibacterial Agents
Cecchetti et al. (1987) synthesized a series of pyridobenzothiazine acid derivatives with fluoro substituents, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative pathogens. The study highlighted the structure-activity relationships and pharmacokinetic characteristics of these compounds (Cecchetti et al., 1987).
Molecular Structures and Interactions
Mahesha et al. (2019) conducted a study on the molecular structures and intermolecular interactions of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. This included an analysis of the conformations and hydrogen bonds in the structures containing fluoro substituents (Mahesha et al., 2019).
Mécanisme D'action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing a pyrimidine ring are often involved in biological reactions, as pyrimidine is a component of several important biomolecules, including the nucleic acids DNA and RNA .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-12-21-15(23(2)3)11-16(22-12)24-7-9-25(10-8-24)18(26)17-13(19)5-4-6-14(17)20/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZLVHMARTKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)
![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)
![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)

![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)

![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)
![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)
![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)
